2-(2-Fluorophenyl)ethanimidamide hydrochloride
CAS No.: 860815-04-9
Cat. No.: VC3042483
Molecular Formula: C8H10ClFN2
Molecular Weight: 188.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860815-04-9 |
|---|---|
| Molecular Formula | C8H10ClFN2 |
| Molecular Weight | 188.63 g/mol |
| IUPAC Name | 2-(2-fluorophenyl)ethanimidamide;hydrochloride |
| Standard InChI | InChI=1S/C8H9FN2.ClH/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
| Standard InChI Key | CWVCHPAFMZRITG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CC(=N)N)F.Cl |
| Canonical SMILES | C1=CC=C(C(=C1)CC(=N)N)F.Cl |
Introduction
2-(2-Fluorophenyl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C8H10ClFN2. It is a hydrochloride salt of 2-(2-fluorophenyl)ethanimidamide, which is characterized by a fluorophenyl group attached to an ethanimidamide backbone. This compound is of interest in various chemical and biological studies due to its unique structural features.
Synonyms
-
2-(2-fluorophenyl)ethanimidamide hydrochloride
-
860815-04-9
-
2-(2-fluorophenyl)ethanimidamide;hydrochloride
-
Benzeneethanimidamide, 2-fluoro-, hydrochloride (1:1)
-
Benzeneethanimidamide, 2-fluoro-, monohydrochloride
-
MFCD14237243
Biological and Therapeutic Potential
While specific biological activities of 2-(2-fluorophenyl)ethanimidamide hydrochloride are not extensively documented, compounds with similar structures often exhibit notable biological activities. These include interactions with enzymes and receptors, which could make them candidates for therapeutic applications. The presence of a fluorine atom can enhance lipophilicity and potentially influence binding interactions with biological targets.
Synthesis and Applications
The synthesis of 2-(2-fluorophenyl)ethanimidamide hydrochloride typically involves multi-step chemical reactions. The compound is of interest in various fields of research and development, particularly where its unique chemical properties can be leveraged.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(3-Fluorophenyl)ethanimidamide | Fluorine at the meta position; different reactivity | |
| 2-(4-Fluorophenyl)ethanimidamide | Fluorine at the para position; different reactivity | |
| 2-(3-Chlorophenyl)ethanimidamide | Chlorine substitution; altered biological activity | |
| Acetamidine Hydrochloride | Simpler structure; lacks fluorine substituents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume